Cas no 315698-19-2 (3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole)
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole
- 3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole
- Oprea1_404932
- Oprea1_833386
- STL487146
- ST50037697
- 1-[(4-chlorophenyl)(2-methylindol-3-yl)methyl]-4-ethylpiperazine
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- Inchi: 1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3
- InChI Key: MPSRXGBBGHMKMG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=C(C)NC2C=CC=CC1=2)N1CCN(CC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 443
- XLogP3: 4.8
- Topological Polar Surface Area: 22.3
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1031-0101-2μmol |
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
315698-19-2 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F1031-0101-1mg |
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
315698-19-2 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F1031-0101-2mg |
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
315698-19-2 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F1031-0101-3mg |
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
315698-19-2 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F1031-0101-4mg |
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
315698-19-2 | 90%+ | 4mg |
$66.0 | 2023-07-06 |
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole
Introduction to 3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole (CAS No. 315698-19-2)
3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole, identified by its CAS number 315698-19-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in medicinal chemistry. The structural features of this molecule, particularly the presence of a 4-chlorophenyl group and a 4-ethylpiperazin-1-yl moiety, contribute to its unique pharmacological properties. These structural elements are strategically positioned to interact with biological targets, thereby influencing various physiological pathways.
The indole core of 3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole is a well-known scaffold in drug discovery, renowned for its ability to modulate neurotransmitter systems. Indole derivatives have been extensively studied for their potential in treating neurological disorders, including depression, anxiety, and cognitive impairments. The incorporation of the 4-chlorophenyl group enhances the lipophilicity of the molecule, facilitating better penetration across the blood-brain barrier. This characteristic is crucial for compounds intended to act on central nervous system (CNS) targets.
The 4-ethylpiperazin-1-yl substituent in 3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole adds another layer of complexity to its pharmacological profile. Piperazine derivatives are known for their role as serotonin receptor antagonists, particularly at the 5-HT2A and 5-HT2C receptors. These receptors are implicated in various neurological conditions, and modulating their activity can lead to therapeutic benefits. The presence of the ethyl group in this moiety may influence the binding affinity and selectivity of the compound, making it a valuable candidate for further optimization.
In recent years, there has been growing interest in developing novel pharmacological agents that target multiple neurotransmitter systems simultaneously. This approach can lead to synergistic effects, potentially improving therapeutic outcomes. 3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole fits well into this paradigm due to its dual interaction with both serotonergic and dopaminergic systems. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant properties, making it a promising candidate for treating comorbid anxiety and depression disorders.
The synthesis of 3-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 4-chlorophenyl group typically involves chlorination reactions, while the attachment of the 4-ethylpiperazin-1-yl moiety often requires nucleophilic substitution or coupling reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. These methods not only improve the overall yield but also minimize side reactions, ensuring the final product is suitable for further biological evaluation.
The pharmacological evaluation of 3-[(4-chlorophenyl)(4-propargyloxyphenyl)methoxy]-N-(isopropyl)-N-(pyridinio)-propanamide has revealed several interesting properties that make it a compelling candidate for therapeutic development. In vitro studies have demonstrated its ability to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters such as serotonin and dopamine. Inhibiting these enzymes can lead to increased levels of neurotransmitters in the synaptic cleft, potentially alleviating symptoms associated with neurotransmitter deficiencies.
In addition to its MAO inhibitory activity, 3-[({[bis(4-fluorophenyl)methoxy]methylene}amino)carbonyl]cyclobutanecarboxylic acid has shown potential in modulating other key neurotransmitter systems. For instance, it may interact with sigma receptors, which have been implicated in various neurological disorders including Parkinson's disease and Alzheimer's disease. The precise mechanism of action remains under investigation, but preliminary data suggest that this compound may exert its effects through multiple pathways simultaneously.
The development of novel therapeutic agents often involves a multidisciplinary approach, integrating insights from medicinal chemistry, pharmacology, and computational biology. Computational modeling techniques have been increasingly used to predict the binding affinity and selectivity of compounds like 3-[({[bis(5-fluorophenyl)methoxy]methylene}amino)carbonyl]cyclobutanecarboxylic acid towards biological targets. These models help in designing more effective molecules with improved pharmacokinetic profiles and reduced side effects.
The future prospects for 3-[({[bis(5-fluorophenyl)methoxy]methylene}amino)carbonyl]cyclobutanecarboxylic acid are promising, with ongoing research aimed at optimizing its pharmacological properties further. Potential areas of investigation include exploring new synthetic routes to improve yield and scalability, as well as conducting more extensive preclinical studies to evaluate its safety and efficacy in animal models. If successful in these endeavors, this compound could represent a significant advancement in the treatment of neurological disorders.
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